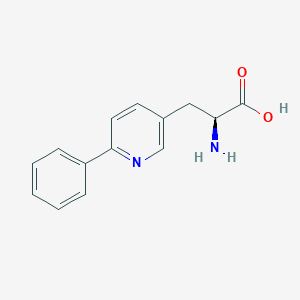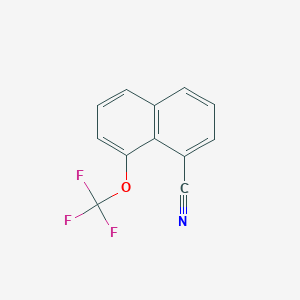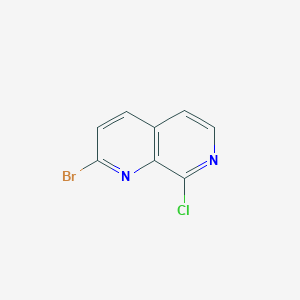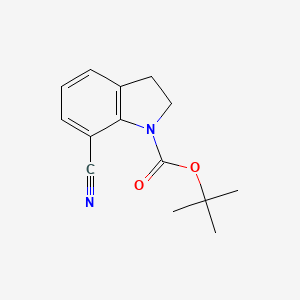
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is a chiral amino acid derivative that features a phenylpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-phenylpyridine and a suitable amino acid precursor.
Coupling Reaction: The phenylpyridine moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions followed by efficient chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The phenylpyridine moiety can be reduced to form dihydropyridine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oximes, nitriles, dihydropyridine derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of amino acid derivatives.
Industrial Applications: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The phenylpyridine moiety can interact with various receptors or enzymes, modulating their activity. The amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
®-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
2-amino-3-(6-phenylpyridin-3-yl)propanoic acid: The racemic mixture containing both (S)- and ®-enantiomers.
Phenylalanine derivatives: Compounds with similar amino acid backbones but different aromatic substituents.
Uniqueness
(S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the phenylpyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(6-phenylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)8-10-6-7-13(16-9-10)11-4-2-1-3-5-11/h1-7,9,12H,8,15H2,(H,17,18)/t12-/m0/s1 |
Clave InChI |
MPSZJJJAVKHQAP-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)


![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)

![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)





![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)
![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)
